molecular formula C27H31ClN2O6S B052646 (R)-Bepotastine Besylate CAS No. 190730-42-8

(R)-Bepotastine Besylate

Cat. No.: B052646
CAS No.: 190730-42-8
M. Wt: 547.1 g/mol
InChI Key: UDGHXQPQKQPSBB-ZMBIFBSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clozapine N-oxide (CNO) is a synthetic drug primarily used in biomedical research. It serves as a ligand to activate DREADD receptors (Designer Receptors Exclusively Activated by Designer Drugs). Initially considered biologically inert, CNO has since been found to undergo metabolic conversion in peripheral tissues, ultimately forming clozapine .

Mechanism of Action

As a histamine H1 receptor antagonist, Bepotastine works by blocking the action of histamine, a substance in the body that causes allergic symptoms .

Preparation Methods

Synthetic Routes:: The synthesis of CNO involves several steps. One common method starts with the reaction of clozapine (the parent compound) with hydrogen peroxide (H₂O₂) in the presence of a catalyst. This process leads to the formation of CNO.

Reaction Conditions::
  • Reactants: Clozapine, hydrogen peroxide
  • Catalyst: Typically a transition metal complex (e.g., manganese(III) acetate )
  • Solvent: Organic solvents (e.g., acetonitrile , dimethyl sulfoxide )
  • Temperature: Room temperature or slightly elevated
  • Isolation: Purification by column chromatography or recrystallization

Industrial Production:: While CNO is mainly used for research purposes, its industrial-scale production remains limited due to its specialized applications.

Chemical Reactions Analysis

Reactions Undergone:: CNO can participate in various chemical reactions, including:

    Oxidation: Conversion of clozapine to CNO via oxidation of the nitrogen atom.

    Reduction: Reverse conversion of CNO to clozapine.

    Substitution: Interactions with other functional groups.

Common Reagents and Conditions::

    Oxidation: Hydrogen peroxide (H₂O₂), transition metal catalysts.

    Reduction: Reducing agents (e.g., ).

    Substitution: Various nucleophiles (e.g., , ).

Major Products:: The primary product of CNO metabolism is clozapine, which can then exert its pharmacological effects.

Scientific Research Applications

CNO finds applications across multiple fields:

    Neuroscience: Activation of DREADD receptors allows precise control of neuronal activity in animal models.

    Behavioral Studies: Investigating neural circuits and behavior modulation.

    Metabolic Research: Studying metabolic pathways and their regulation.

    Drug Development: Testing potential therapeutic targets.

Comparison with Similar Compounds

CNO stands out due to its unique properties as a DREADD ligand. Other similar compounds include:

    Clozapine: The parent compound from which CNO is derived.

    Other DREADD Ligands: Examples include and .

Properties

IUPAC Name

benzenesulfonic acid;4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGHXQPQKQPSBB-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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